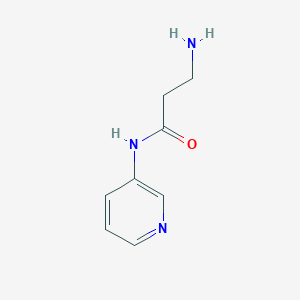

3-amino-N-(pyridin-3-yl)propanamide

Description

Contextualization within Amide Chemistry

3-amino-N-(pyridin-3-yl)propanamide is classified as a primary amide, a functional group characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is a cornerstone of organic and biological chemistry, most notably forming the peptide linkages that constitute proteins. Amides are generally stable chemical entities due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This stability makes the amide bond a reliable and common feature in the design of new molecules for various applications.

The reactivity of amides, while generally low, includes important transformations such as hydrolysis to a carboxylic acid and an amine, and reduction to an amine. These reactions are fundamental in both laboratory synthesis and biological processes. The presence of the amide linkage in this compound provides a site for potential chemical modification, allowing for the synthesis of a diverse range of derivatives.

Significance of Pyridine-Containing Scaffolds in Medicinal Chemistry and Chemical Biology

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence in a molecule can significantly influence properties such as solubility, basicity, and the ability to form hydrogen bonds. These characteristics are crucial for a compound's pharmacokinetic and pharmacodynamic profile.

Pyridine derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic importance. They are utilized in a wide array of drug classes, including antivirals, anticancer agents, and antibacterials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance interactions with biological targets and improve water solubility. The incorporation of a pyridine ring into the structure of this compound suggests its potential for biological activity and as a building block in the development of new therapeutic agents.

Overview of Research Areas Pertaining to the Chemical Compound

While dedicated research solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential areas of investigation. The combination of a flexible aminopropanamide chain and a biologically active pyridine ring makes it a candidate for screening in various biological assays.

Research interest in this compound and its derivatives is likely to be in the field of medicinal chemistry. For instance, structurally related 3-(N,N-disubstituted amino)propanamide derivatives have been investigated as cholesteryl ester transfer protein (CETP) inhibitors, which are of interest in the treatment of cardiovascular diseases. google.com Furthermore, derivatives of similar structures, such as thiazolyl urea (B33335) derivatives incorporating an amino-propanamide structure, have been explored as phosphatidylinositol 3-kinase (PI3K) inhibitors, a target in cancer therapy. chiralen.com

The synthesis of this compound would likely involve the coupling of a protected β-alanine derivative with 3-aminopyridine (B143674), a common starting material in the synthesis of various biologically active molecules. researchgate.net The primary amino group of the propanamide moiety also offers a handle for further chemical elaboration, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 21051-07-0 |

| Canonical SMILES | C1=CC(=CN=C1)NC(=O)CCN |

| Physical State | Solid (predicted) |

| Solubility | Expected to be soluble in polar organic solvents |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-amino-N-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C8H11N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) |

InChI Key |

DDVXMLOGLVCVFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino N Pyridin 3 Yl Propanamide and Its Analogues

Strategic Approaches to Amide Bond Formation

The creation of the amide bond is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net The fundamental process involves the reaction of a reactive carboxylic acid derivative with an amine. researchgate.net

Conventional Coupling Procedures

Traditional methods for forming amide bonds, essential for synthesizing compounds like 3-amino-N-(pyridin-3-yl)propanamide, typically rely on the activation of a carboxylic acid. One of the most common strategies is the conversion of the carboxylic acid into a more reactive species, such as an acid chloride, which then readily reacts with an amine. researchgate.net

Another widely used conventional approach involves the use of coupling reagents that facilitate the reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ to form a reactive intermediate. Prominent classes of these reagents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often referred to as a water-soluble carbodiimide (B86325) (WSCD). researchgate.netcsic.es These form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To avoid side reactions and racemization, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to trap the intermediate as a more stable active ester. luxembourg-bio.com

Phosphonium and Uronium/Guanidinium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also extensively used. researchgate.netluxembourg-bio.com These reagents convert the carboxylic acid into an active ester, promoting efficient amide bond formation. csic.es

Catalyst-Assisted Synthesis

To enhance reaction efficiency and yield, catalyst-assisted methods for amide bond formation have been developed. These approaches often provide milder reaction conditions and can reduce reaction times.

One notable example is the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent. T3P® has been identified as a versatile and efficient reagent for peptide synthesis, preventing racemization and eliminating the need for more toxic or hazardous carbodiimides. unibo.it It has been successfully applied in continuous solution-phase synthesis, demonstrating its utility in scalable and efficient processes. unibo.it

Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies to minimize environmental impact. This includes using less hazardous solvents, reducing waste, and improving energy efficiency.

In the context of amide synthesis, a key focus has been the replacement of traditional, non-green solvents like N,N-dimethylformamide (DMF). unibo.it Research has demonstrated the viability of using greener solvents such as ethyl acetate (B1210297) (EtOAc) in continuous synthesis protocols. unibo.it The use of T3P® as a coupling reagent aligns with green chemistry principles due to its lower toxicity profile compared to many alternatives. unibo.it

A significant advancement in green peptide synthesis is the use of water as a reaction solvent. csic.es Aqueous Solid-Phase Peptide Synthesis (ASPPS) has emerged as a sustainable alternative to traditional methods that rely on organic solvents. csic.es This approach utilizes water-soluble or water-dispersible protecting groups and coupling reagents like water-soluble carbodiimide (EDC·HCl) in conjunction with additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). csic.es These developments aim to reduce the process mass intensity (PMI), a key metric of green chemistry that measures the total mass of materials used to produce a certain mass of product. unibo.it

Synthesis of the Core this compound Structure

The synthesis of the core structure of this compound involves the formation of an amide bond between 3-aminopyridine (B143674) and 3-aminopropanoic acid (β-alanine). A plausible synthetic route would proceed as follows:

Protection of β-alanine : The amino group of β-alanine must first be protected to prevent self-polymerization and to ensure that the carboxylic acid end reacts selectively. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. This reaction would yield N-Boc-β-alanine.

Synthesis of 3-Aminopyridine : The other key starting material, 3-aminopyridine, can be prepared via a Hofmann rearrangement of nicotinamide (B372718). wikipedia.orgorgsyn.org This is typically achieved by reacting nicotinamide with sodium hypobromite, which is generated in situ from sodium hydroxide (B78521) and bromine. wikipedia.org

Amide Coupling : The protected N-Boc-β-alanine is then coupled with 3-aminopyridine. This reaction is facilitated by a coupling reagent, such as HATU or EDC/HOBt, in an appropriate organic solvent. The carboxyl group of N-Boc-β-alanine is activated by the coupling agent, allowing the amino group of 3-aminopyridine to form the desired amide linkage.

Deprotection : The final step is the removal of the Boc protecting group from the terminal amino group. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This step yields the target compound, this compound, often as a salt (e.g., dihydrochloride). sigmaaldrich.comchemicalbook.com

Preparation of Structurally Modified Derivatives and Analogues

The core structure of this compound can be systematically modified to explore structure-activity relationships for various applications. Modifications often focus on the pyridine (B92270) ring.

Modifications on the Pyridine Moiety

Altering the position of the nitrogen atom within the pyridine ring or introducing substituents can significantly impact the compound's properties. The synthesis of these analogues generally follows similar amide coupling strategies as the parent compound, but utilizes different aminopyridine isomers or substituted aminopyridines as starting materials.

For example, introducing substituents onto the pyridine ring can alter the electronic properties of the molecule. nih.gov In the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, a related class of compounds, modifications such as the introduction of a fluorine atom to the pyridine ring were explored. nih.gov Such changes can influence how the molecule interacts with biological targets. nih.gov

Below is a table of representative analogues with modifications on the pyridine moiety:

| Compound Name | CAS Number | Modification from Parent Structure |

| 3-amino-N-(pyridin-2-yl)propanamide | 774487-65-9 | Amine is attached at the 2-position of the pyridine ring. achemblock.com |

| 3-amino-N-(pyridin-4-yl)propanamide | 107551-92-8 | Amine is attached at the 4-position of the pyridine ring. achemblock.com |

| N-pyridin-3-yl-benzenesulfonamide | Not specified | The propanamide side chain is replaced with a benzenesulfonyl group. researchgate.net |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Not specified | Complex derivatives where the pyridine-3-yl group is part of a larger heterocyclic system attached to an aminophenyl amide. frontiersin.org |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Not specified | The core structure is an oxazolidinone with a pyridine-3-yl group attached to the nitrogen. nih.gov |

Derivatization of the Amino Group

The primary amino group in this compound is a key site for chemical modification, allowing for the introduction of various functional groups through acylation, sulfonylation, and alkylation. These derivatizations can significantly impact the molecule's properties.

Acylation and Sulfonylation:

Acylation of the amino group is a common strategy to introduce amide functionalities. This can be achieved by reacting the parent amine with acyl chlorides or anhydrides under basic conditions. Similarly, sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. For instance, the reaction of 3-aminopyridine with benzenesulfonyl chloride in the presence of aqueous sodium carbonate has been reported to furnish N-pyridin-3-yl-benzenesulfonamide in a high yield of 93.3%. researchgate.net While this example involves the pyridinyl amine, the methodology is readily applicable to the amino group of the propanamide side chain. The synthesis of N-substituted 3-amino-2-pyridones also provides insights into forming amide bonds in related structures. researchgate.net

Alkylation:

N-alkylation of the amino group introduces alkyl substituents, which can alter the steric and electronic environment of the molecule. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation to 9-borabicyclo[3.3.1]nonane (9-BBN), which could be adapted for this compound. nih.gov The synthesis of N-substituted 3-amino-2-pyridones from primary amine building blocks further illustrates the feasibility of introducing various substituents on the nitrogen atom. researchgate.net

Table 1: Examples of Amino Group Derivatization of Related Compounds

| Derivative Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, aq. Na2CO3, HCl | N-pyridin-3-yl-benzenesulfonamide | 93.3% | researchgate.net |

| Acylation | Aryl/Heteroaryl boronic acid, Pd2(dba)3, XPhos, K3PO4, n-butanol, 120 °C (for precursor synthesis) | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | - | researchgate.net |

| Alkylation | Primary amines, ethyl nitroacetate | N-substituted 3-amino-2-pyridones | - | researchgate.net |

Alterations to the Propanamide Backbone

Modifying the propanamide backbone of this compound can lead to analogues with significantly different conformations and biological activities. These alterations can include the introduction of substituents, cyclization, or replacement of the amide bond.

One approach to backbone modification involves the synthesis of analogues where the propanamide chain is part of a larger or different ring system. For example, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives represents a significant alteration where the propanamide backbone is incorporated into an oxazolidinone ring. nih.gov This modification can impact the molecule's rigidity and hydrogen bonding capabilities. The synthesis of these derivatives often involves multi-step sequences starting from commercially available pyridine precursors. nih.gov

Another strategy involves the introduction of substituents along the propanamide chain. The synthesis of 3-alkyl pyridinium (B92312) alkaloids from the Arctic sponge Haliclona viscosa showcases methods for building substituted alkyl chains attached to a pyridine ring, which can be adapted to create analogues of this compound with modified backbones. mdpi.com These syntheses often employ coupling and cyclization strategies to construct the desired carbon skeleton. mdpi.com

Table 2: Examples of Propanamide Backbone Alterations in Pyridine-Containing Compounds

| Analogue Type | Key Synthetic Strategy | Example Product | Reference |

|---|---|---|---|

| Oxazolidinone Analogue | Cyclization of a carbamate (B1207046) intermediate | 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | nih.gov |

| Alkyl Pyridinium Alkaloid | Coupling and cyclization of functionalized monomers | Cyclostellettamines and haliclamines | mdpi.com |

Stereoselective Synthesis of Enantiomers

The development of stereoselective methods for the synthesis of chiral β-amino amides is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. While specific methods for the enantioselective synthesis of this compound are not extensively reported, several general strategies for the asymmetric synthesis of β-amino acids and their derivatives can be applied.

Catalytic Asymmetric Synthesis:

A variety of chiral catalysts have been employed to achieve high enantioselectivity in the synthesis of β-amino amides. These include:

Chiral Primary Amine-Based Organocatalysts: These catalysts, often derived from natural amino acids or Cinchona alkaloids, have proven effective in a wide range of enantioselective reactions. rsc.org They can be used to promote reactions such as asymmetric Mannich reactions.

Amidine-Based Catalysts: Chiral amidine-based catalysts have been successfully used in asymmetric cyclocondensation reactions to produce enantioenriched β-lactams, which can then be converted to β-amino acid derivatives. wustl.edu

Metal-Based Catalysts: Chiral complexes of metals such as iridium and rhodium have been utilized in asymmetric hydrogenations and other transformations to produce chiral amines with high enantiomeric excess (ee). nih.govacs.org For example, iridium-catalyzed asymmetric formal [3 + 2] cycloadditions have been used to create highly enantioenriched tetrahydrofurans, demonstrating the power of these catalysts in stereoselective synthesis. acs.org

Diastereoselective Synthesis:

Diastereoselective approaches often involve the use of a chiral auxiliary. For instance, the alkylation of the dianion of a chiral N',N'-bis(α-phenylethyl)-N'-carbobenzyloxypropionamide has been shown to proceed with good diastereoselectivity. scielo.br The resulting diastereomers can then be separated and the chiral auxiliary removed to yield the desired enantiomerically pure β-amino amide.

Table 3: Examples of Catalytic Systems for Stereoselective Synthesis of Chiral β-Amino Amides and Related Structures

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Primary Amine Organocatalysts | Various (e.g., Mannich reaction) | Readily available, versatile, and powerful for asymmetric synthesis. | rsc.org |

| Chiral Amidine-Based Catalysts (ABC) | Asymmetric Cyclocondensation | Produces highly enantioenriched β-lactam intermediates. | wustl.edu |

| Iridium-based Catalysts | Asymmetric Formal [3 + 2] Cycloaddition | Excellent stereoselectivity and broad substrate scope under mild conditions. | acs.org |

| Rhodium-based Catalysts | Asymmetric Hydrogenation | Highly efficient for the synthesis of chiral α-CF3 amines. | nih.gov |

| Chiral Lewis Acid Co-catalyst with B(C6F5)3 | β-Amino C-H Functionalization | Enantioselective synthesis of N-alkylamines. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound and Derivatives

Single Crystal X-ray Diffraction Analysis

No published single crystal X-ray diffraction data for 3-amino-N-(pyridin-3-yl)propanamide was found. This analysis is crucial for definitively determining the three-dimensional structure of a molecule in the solid state.

Determination of Molecular Geometry and Conformation

Without X-ray diffraction data, a detailed and experimentally verified description of the molecular geometry, including bond lengths, bond angles, and torsional angles of this compound, cannot be provided. Computational modeling could offer theoretical predictions, but this falls outside the scope of reporting established experimental findings.

Elucidation of Intermolecular Interactions and Crystal Packing

The nature of intermolecular forces, such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, which dictate the arrangement of molecules in the crystal lattice, remains unknown in the absence of crystallographic studies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific high-resolution ¹H and ¹³C NMR spectra for this compound are not available in the surveyed literature. This spectroscopic technique is essential for confirming the connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

A detailed analysis of the chemical shifts, integration values, and multiplicity patterns for the protons in this compound cannot be presented without experimental ¹H NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, the characteristic chemical shifts of the carbon atoms in the pyridine (B92270) ring, the propanamide backbone, and the amino group of this compound have not been reported in the form of ¹³C NMR data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

No specific FT-IR or FT-Raman spectra for this compound have been published. These techniques provide information about the vibrational modes of a molecule and are characteristic of its functional groups. Without this data, a discussion of the vibrational frequencies and their assignments is not possible.

Assignment of Normal Mode Wavenumbers

The vibrational spectrum of this compound is complex, with contributions from the pyridine ring, the primary amino group, the secondary amide linkage, and the propanamide backbone. The assignment of normal mode wavenumbers is accomplished by analyzing Fourier Transform Infrared (FT-IR) and Raman spectra, often aided by Density Functional Theory (DFT) calculations for theoretical validation. researchgate.netnih.gov While a complete experimental spectrum for this specific molecule is not publicly available, assignments can be reliably predicted based on extensive studies of its constituent functional groups. researchgate.netnih.gov

The pyridine ring has several characteristic vibrations. Ring stretching vibrations (C-C and C-N) typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is often observed near 1000-1020 cm⁻¹. researchgate.net C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. researchgate.net

The amide group exhibits highly characteristic bands. The Amide I band (primarily C=O stretching) is one of the strongest and is expected in the 1650-1680 cm⁻¹ range. The Amide II band (a mix of N-H in-plane bending and C-N stretching) typically occurs between 1520-1580 cm⁻¹, and the Amide III band (a complex mix of C-N stretching and N-H bending) is found in the 1250-1350 cm⁻¹ region.

The primary amino (-NH₂) and the alkyl (-CH₂-) groups also have distinct vibrational signatures. The N-H stretching vibrations of the primary amine appear as two bands in the 3300-3500 cm⁻¹ region. The -CH₂- groups will show symmetric and asymmetric stretching vibrations between 2850 and 2960 cm⁻¹. researchgate.net

A predicted assignment of the major vibrational modes for this compound is presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3450 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3350 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3300 | N-H Stretch | Secondary Amide (-NH-) |

| ~3050 | C-H Aromatic Stretch | Pyridine Ring |

| ~2940 | Asymmetric -CH₂- Stretch | Propyl Chain |

| ~2870 | Symmetric -CH₂- Stretch | Propyl Chain |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide |

| ~1590 | C=C, C=N Ring Stretch | Pyridine Ring |

| ~1540 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide |

| ~1480 | C=C, C=N Ring Stretch | Pyridine Ring |

| ~1420 | -CH₂- Scissoring | Propyl Chain |

| ~1300 | C-N Stretch, N-H Bend (Amide III) | Secondary Amide |

| ~1020 | Ring Breathing | Pyridine Ring |

This table is generated based on characteristic vibrational frequencies of the constituent functional groups.

Analysis of Hydrogen Bonding Effects on Vibrational Modes

Hydrogen bonding plays a significant role in the vibrational spectrum of this compound. The molecule possesses multiple hydrogen bond donors (the primary amine -NH₂ and the secondary amide -NH-) and acceptors (the pyridine nitrogen and the amide carbonyl oxygen). This allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can significantly influence molecular conformation and vibrational frequencies. nih.gov

The most notable effects are observed on the stretching frequencies of the groups involved in hydrogen bonding.

N-H Stretching: When the N-H groups of the primary amine or the secondary amide act as hydrogen bond donors, the N-H bond is weakened and elongated. This results in a red shift (a shift to lower wavenumbers) of the N-H stretching vibrations. The magnitude of this shift, which can be 30-100 cm⁻¹ or more, is indicative of the strength of the hydrogen bond. nih.govresearchgate.net

C=O Stretching (Amide I): When the amide carbonyl oxygen acts as a hydrogen bond acceptor, electron density is pulled away from the C=O double bond, weakening it. This also leads to a significant red shift in the Amide I band, typically in the range of 15-40 cm⁻¹. ias.ac.in

Pyridine Ring Modes: If the pyridine nitrogen atom acts as a hydrogen bond acceptor, slight shifts in the ring's vibrational modes can also be observed. nih.gov

The presence of strong hydrogen bonding can also lead to broadening of the involved vibrational bands in the FT-IR spectrum. Studies on similar molecules, such as nicotinamide (B372718) and peptides containing pyridine rings, confirm that these hydrogen bonding interactions are critical in determining the final solid-state structure and spectroscopic properties. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. The molecular formula is C₉H₁₃N₃O, corresponding to a monoisotopic mass of approximately 179.11 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179.

Fragmentation analysis provides a fingerprint of the molecule's structure. For this compound, several predictable fragmentation pathways exist:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the primary amine is a common pathway.

Amide Bond Cleavage: Scission of the amide C-N bond is highly probable, leading to two major fragments: the acylium ion [O=C-CH₂-CH₂-NH₂]⁺ or the pyridinylmethylaminium ion [H₂N-CH₂-pyridine]⁺.

McLafferty Rearrangement: While less direct, a rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen could occur, followed by cleavage.

Pyridine Ring Fragmentation: The pyridinylmethyl fragment itself can undergo further fragmentation, typically by loss of HCN.

A table of expected major fragments is provided below.

| m/z (mass/charge) | Probable Fragment Ion | Fragmentation Pathway |

| 179 | [C₉H₁₃N₃O]⁺ | Molecular Ion (M⁺) |

| 107 | [C₆H₇N₂]⁺ | Cleavage of amide C-C bond, loss of C₃H₆NO |

| 93 | [C₅H₅N-CH₂]⁺ | Cleavage of amide N-C bond |

| 86 | [CH₂CH₂CONH₂]⁺ | Cleavage of amide N-C bond |

| 78 | [C₅H₄N]⁺ | Loss of the entire propanamide side chain |

| 44 | [O=C-NH₂]⁺ | Fragment from the propanamide chain docbrown.info |

This table represents predicted fragmentation patterns based on the chemical structure and known behavior of similar compounds.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. The purity can be assessed by the absence of unexpected peaks in the spectrum.

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for the separation, purification, and quantitative analysis of this compound. bldpharm.com Given the compound's polarity and the presence of a basic pyridine ring and a primary amine, reversed-phase HPLC is a suitable method.

A typical HPLC method would involve:

Column: A C18 stationary phase is commonly used for separating polar to moderately nonpolar compounds and would be effective here. google.com

Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (such as acetonitrile (B52724) or methanol) would be used. helixchrom.com The buffer helps to control the ionization state of the amino and pyridine groups, ensuring reproducible retention times and good peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure efficient elution.

Detection: A UV detector would be highly effective, as the pyridine ring is a strong chromophore, likely with maximum absorbance around 260-275 nm. helixchrom.com For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

The retention time of the compound under specific conditions serves as a key characteristic for its identification. The purity of a sample can be determined by the presence of a single, sharp peak, with the area under the peak being proportional to its concentration.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information on the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. kohan.com.tw For this compound, a TGA thermogram would show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the compound's decomposition temperature. This provides a measure of its thermal stability. In studies of related peptide structures, TGA has shown that the formation of ordered aggregates, such as those facilitated by hydrogen bonding, can increase thermal stability. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. kohan.com.tw A DSC thermogram can reveal several key thermal events:

Melting Point (Tm): A sharp endothermic peak corresponding to the melting of the crystalline solid.

Glass Transition (Tg): A step-like change in the baseline, indicating the transition from a rigid, glassy amorphous state to a more flexible, rubbery state. researchgate.net

Crystallization (Tc): An exothermic peak that can appear upon cooling if the sample crystallizes from the molten state, or upon heating if an amorphous sample reorganizes into a crystalline form.

Decomposition: A broad endothermic or exothermic event, often occurring at high temperatures, corresponding to the energy changes associated with the breaking of chemical bonds.

Together, TGA and DSC offer a comprehensive profile of the material's behavior at different temperatures, which is critical for understanding its stability, purity, and physical state.

Biological and Pharmacological Research Applications of 3 Amino N Pyridin 3 Yl Propanamide and Its Analogues

Receptor Ligand Binding and Antagonism Studies (in vitro)

Neurokinin-1 Receptor (NK1R) Antagonism

At present, 3-amino-N-(pyridin-3-yl)propanamide is listed in chemical supplier catalogs, but its biological properties and potential therapeutic applications have not been explored or reported in peer-reviewed scientific literature.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and noxious stimuli. nih.gov It is activated by a variety of factors, including capsaicin (B1668287), heat, and acidic conditions. nih.govmdpi.com Consequently, the development of TRPV1 antagonists is a significant area of research for novel analgesic agents. nih.govmdpi.com Analogues of this compound have been investigated as potent TRPV1 antagonists.

Research into a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides has identified compounds with significant TRPV1 antagonist activity. nih.gov By combining pharmacophoric elements, researchers designed novel compounds that exhibited high potency. nih.gov For instance, the introduction of specific hydrophobic groups in the C-region of the ligand was found to be critical for high binding affinity to the human TRPV1 (hTRPV1) receptor. nih.gov One notable analogue demonstrated approximately 100-fold greater potency for capsaicin antagonism compared to its parent compounds. nih.gov

Further structure-activity relationship (SAR) studies on 2-thio pyridine (B92270) C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have also yielded potent hTRPV1 antagonists. nih.gov One particular stereospecific compound from this series showed excellent antagonism of capsaicin-induced activation. nih.gov Docking analyses with hTRPV1 homology models have been employed to understand the binding modes of these antagonists. nih.gov

The exploration of N-pyridyl-3-benzamides led to the discovery of N-quinolin-3-yl-benzamides as low nanomolar antagonists of human TRPV1, highlighting the therapeutic potential of this structural class. researchgate.net The antagonistic activity of these compounds is typically measured by their ability to inhibit TRPV1 activation by stimuli like capsaicin. mdpi.com

Table 1: TRPV1 Antagonist Activity of Selected Analogues

| Compound Type | Key Findings | Reference |

|---|---|---|

| N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | Compound 49S showed a Ki of 0.2 nM for capsaicin antagonism and an IC50 of 6.3 nM for pH antagonism. | nih.gov |

| 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | Compound 24S demonstrated stereospecific and excellent TRPV1 antagonism of capsaicin-induced activation. | nih.gov |

| N-quinolin-3-yl-benzamides | Identified as low nanomolar antagonists of human TRPV1. | researchgate.net |

Mu Opioid Receptor Ligand Activity

The mu-opioid receptor is a primary target for opioid analgesics. Research has explored derivatives of 3-amino-3-phenylpropionamide as small molecule mimics that exhibit high affinity for the mu-opioid receptor. nih.gov These efforts are part of a broader search for novel ligands that may offer improved therapeutic profiles.

Studies on mixed NOP (nociceptin/orphanin FQ peptide receptor) and μ-opioid receptor ligands have also provided insights into the complex pharmacology of these systems. nih.gov The rationale behind developing ligands with mixed activity is the potential for potent analgesia with reduced side effects, such as tolerance and abuse potential. nih.gov While some compounds show high selectivity for one receptor over the other, others exhibit non-selective binding with high affinity for multiple opioid receptors, including the mu-receptor. nih.gov The functional activity of these ligands is often assessed through assays such as stimulated [35S]GTPγS binding and bioassays like the mouse vas deferens preparation. nih.gov

Neurotransmitter System Modulation

The biological activity of this compound and its analogues extends to the modulation of various neurotransmitter systems. Their antagonism of the TRPV1 receptor is a prime example of this modulation. nih.gov The TRPV1 receptor is predominantly located on primary sensory neurons, and its inhibition directly impacts the transmission of nociceptive signals from the periphery to the central nervous system. nih.gov By blocking the influx of cations like Ca2+ that follows TRPV1 activation, these antagonists prevent the excitation of sensory neurons and the subsequent perception of pain. nih.gov

Furthermore, the interaction of related compounds with the mu-opioid receptor system represents another significant mode of neurotransmitter modulation. nih.gov The mu-opioid receptors are key players in the endogenous pain control pathways, and ligands that bind to these receptors can profoundly alter pain signaling. The development of compounds with mixed activity at both NOP and μ-opioid receptors suggests a strategy to fine-tune the modulation of opioidergic neurotransmission, potentially leading to analgesics with a better safety profile. nih.gov

Cellular Activity Investigations (in vitro cell line studies)

Antiproliferative Activity against Cancer Cell Lines

Derivatives and structural analogues of this compound have been investigated for their potential to inhibit the growth of cancer cells. For instance, 3-aminobenzamide, a related compound, has demonstrated antiproliferative effects on the human carcinoma cell line A431. nih.gov This compound was found to inhibit both cell growth and colony formation in a reversible manner. nih.gov

In other studies, various aminopyrimidine derivatives have shown promise as antiproliferative agents. A series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties were found to inhibit pathways involving vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. nih.gov The antiproliferative activity of these compounds was evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds showing significant inhibitory effects at nanomolar concentrations. nih.gov

Additionally, 3-aminothymidine, another related structure, has been shown to inhibit the growth of cultured human T-cell acute lymphoblastoid leukemia cells (CCRF-HSB-2). nih.gov This compound was found to exert its effect by inhibiting DNA synthesis in these cancer cells. nih.gov

Table 2: Antiproliferative Activity of Related Compounds

| Compound/Analogue | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 3-Aminobenzamide | A431 (human carcinoma) | Inhibited cell growth and colony formation. | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine derivatives | MCF-7, MDA-MB-231 (breast cancer) | Showed antiproliferative activity, with some compounds having IC50 values in the nanomolar range. | nih.gov |

| 3-Aminothymidine | CCRF-HSB-2 (T-cell acute lymphoblastoid leukemia) | Inhibited cell growth through the inhibition of DNA synthesis. | nih.gov |

Immunosuppressive Effects on Cell Proliferation

The antiproliferative activity of some of these compounds extends to cells of the immune system, suggesting potential immunosuppressive effects. The observed growth inhibition of human T-cell acute lymphoblastoid leukemia cells by 3-aminothymidine is a direct example of an effect on the proliferation of immune-derived cells. nih.gov By arresting the growth of these malignant T-cells, the compound demonstrates a potential for modulating immune cell proliferation. nih.gov

Studies on the effects of amino acids and their derivatives on cell proliferation have also touched upon immune cells. nih.gov For example, certain amino acid derivatives have been shown to impact the proliferation of cultured lymphocytes. nih.gov While not directly focused on immunosuppression, these findings indicate that compounds with amino acid-like structures can influence the proliferative capacity of immune cells.

Modulation of Biological Pathways

The diverse biological activities of this compound and its analogues stem from their ability to modulate various biological pathways. Their antagonism of the TRPV1 receptor directly interferes with the signaling pathway responsible for pain and inflammation. nih.govmdpi.com This modulation prevents the downstream events that lead to the sensation of pain.

The interaction with mu-opioid receptors indicates a modulation of the opioid signaling pathway, a critical pathway for pain management. nih.gov Furthermore, the antiproliferative effects observed in cancer cell lines suggest an interference with pathways that control cell growth and division. nih.govnih.govnih.gov For example, the inhibition of DNA synthesis by 3-aminothymidine is a clear modulation of a fundamental cellular pathway. nih.gov In the case of 3-aminobenzamide, its antiproliferative action has been linked to effects on the cytoskeleton, indicating a modulation of pathways involved in maintaining cell structure and integrity. nih.gov The inhibition of protein kinases, such as those in the VEGF and PDGF signaling pathways, by some aminothienopyrimidine analogues is another example of specific pathway modulation that can lead to an anticancer effect. nih.gov

Antimicrobial Activity Assessment (in vitro)

The pyridine moiety is a well-established pharmacophore present in numerous antimicrobial agents. nih.govopenaccessjournals.com Research into analogues of this compound has sought to leverage this structural feature to develop new compounds effective against a range of microbial pathogens.

The antibacterial potential of compounds structurally related to this compound has been demonstrated in several studies. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which replace the propanamide linker with an oxazolidinone core while retaining the pyridine-3-yl group, were evaluated for their in vitro activity against five Gram-positive bacterial strains. nih.gov The results showed that several of these analogues exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid (B1675486). nih.gov For instance, compounds designated as 21b, 21d, 21e, and 21f showed significant inhibitory effects against various bacteria. nih.govacs.org The study found that modifications to different parts of the molecule, such as the introduction of a fluorine atom, significantly influenced the antibacterial efficacy. nih.gov

Another analogue, N-pyridin-3yl-benzenesulfonamide, was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net This compound demonstrated considerable antimicrobial activity, indicating that the N-pyridin-3-yl moiety can be incorporated into different chemical scaffolds to achieve a broad spectrum of action. researchgate.net Further studies on derivatives of 3-amino-6-floroimidazo[1,2-a]pyridine and 3-aminopyrazine-2-carboxamides have also reported promising antibacterial effects, with some compounds showing efficacy against E. coli and S. epidermis at low concentrations. najah.edunih.gov

Table 1: In Vitro Antibacterial Activity of 3-(pyridine-3-yl)-2-oxazolidinone Analogues Minimum Inhibitory Concentration (MIC) in µg/mL. Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |

| 17g | 32 | 32 | 32 | 64 | 64 |

| 21b | 4 | 2 | 8 | 4 | 8 |

| 21d | 2 | 1 | 4 | 2 | 4 |

| 21f | 4 | 2 | 8 | 4 | 8 |

| Linezolid (Control) | 2 | 1 | 2 | 1 | 2 |

In addition to antibacterial properties, analogues of this compound have been investigated for their effectiveness against fungal pathogens. Research on a series of N-substituted 3-aminopyrazine-2-carboxamides found that these compounds exhibited antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. nih.gov This activity was observed across various structural subtypes, including benzyl, alkyl, and phenyl derivatives. nih.gov

Similarly, studies on other pyridine-containing compounds have noted antifungal properties against species like Aspergillus niger and C. albicans. nih.gov The development of novel biocides based on 3'-amino modifications of N4-alkyl-5-methylcytidines also highlights that the incorporation of an amino group can significantly enhance antifungal activity, especially against the Aspergillus genus. rsc.org Furthermore, research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that these compounds possess potent, structure-dependent activity against drug-resistant fungi, including Candida auris, with MIC values as low as 0.5 µg/mL for the most active derivatives. mdpi.com

Anti-inflammatory Properties and Mechanisms

The pyridine nucleus is a common feature in many compounds with anti-inflammatory activity. nih.govopenaccessjournals.com Analogues of this compound have been explored in this context, with research focusing on their ability to modulate inflammatory pathways. A study on N-Pyridinyl(methyl)-indole-propanamides, which are close structural relatives, demonstrated significant topical anti-inflammatory activity in a mouse ear swelling test. researchgate.net Several of these compounds, such as N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide, showed potency comparable to or greater than established anti-inflammatory drugs. researchgate.net

Other related series, including substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives, have also been synthesized and screened for anti-inflammatory effects, with some showing better pharmacological responses than reference controls. nih.gov While the precise mechanisms for these specific analogues are still under investigation, the anti-inflammatory action of related molecules often involves the inhibition of key inflammatory mediators. For instance, some natural molecules exert their effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which in turn reduces the production of prostaglandins (B1171923) and reactive oxygen species (ROS) that drive the inflammatory cascade. mdpi.com It is plausible that pyridinyl-propanamide derivatives could act through similar pathways, interfering with signaling molecules like NF-κB, which is a central regulator of the inflammatory response. mdpi.com

Chelating Agent Research with Metal Ions

The ability of a molecule to bind to metal ions is crucial for various biological processes and has therapeutic implications. The structure of this compound, containing both a pyridine ring and an amide group, suggests a potential for metal ion chelation. Pyridine-carboxamide scaffolds are well-known for forming stable coordination complexes with a variety of metal ions. researchgate.net The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide group can act as donor sites for metal coordination. researchgate.netwikipedia.org

Research on related pyridine and pyrimidine (B1678525) derivatives has confirmed this potential. A study evaluating new 2-amino-pyridine derivatives demonstrated their ability to chelate essential biometals such as Fe³⁺ and Cu²⁺. acs.orgnih.gov The chelating activity was attributed to the presence of adjacent nitrogen atoms in the 2-amino-pyridine moiety, which form a stable complex with the metal ion. acs.orgnih.gov Similarly, other research has utilized pyridine-based ligands like bis(pyridine-2-yl)amine to create platinum(II) compounds, highlighting the versatility of the pyridine motif in coordination chemistry. nih.gov The isomer 3-pyridylnicotinamide is also known to act as a bidentate ligand, bridging metal centers to form coordination polymers. wikipedia.org These findings support the hypothesis that this compound and its analogues could function as effective chelating agents, a property that could be explored for applications in areas such as metalloenzyme inhibition or the development of metal-based therapeutics.

Structure Activity Relationship Sar and Pharmacophore Analysis

Correlative Studies between Chemical Structure and Biological Efficacy

The biological efficacy of molecules related to 3-amino-N-(pyridin-3-yl)propanamide is intrinsically linked to the interplay between its three primary structural components: the pyridine (B92270) ring, the propanamide linker, and the terminal amino group.

The pyridine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions and its presence in numerous FDA-approved drugs. nih.govuou.ac.in Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. uou.ac.in Studies on diverse pyridine derivatives show that their biological activities, including antiproliferative and antimicrobial effects, are highly dependent on the nature and position of substituents on the ring. nih.govuou.ac.in For instance, in a broad class of N-(pyridin-3-yl) isonicotinamides investigated as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the pyridin-3-yl moiety was a crucial element for activity. nih.govresearchgate.net

The amide linker provides structural rigidity and specific hydrogen bonding capabilities. The NH group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This dual capacity is fundamental for anchoring ligands into the active sites of proteins. Research on 3-(N,N-disubstituted amino)propionamide derivatives highlights the role of the propionamide (B166681) core in orienting the terminal substituents for effective target engagement.

Finally, the terminal 3-amino group offers a primary amine that is typically protonated at physiological pH. This provides a potential positive charge, allowing for ionic interactions or strong hydrogen bonding with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site. The three-carbon spacer of the propanamide chain positions this amino group at a specific distance from the pyridine ring, a critical geometric parameter for optimal binding.

Systematic Derivatization and Potency Profiling

Systematic derivatization of scaffolds structurally related to this compound has yielded significant insights into potency. In studies on isonicotinamide-based GSK-3 inhibitors, extensive structural variations around the pyridine ring and the amide group led to analogs with greatly improved potency. nih.govresearchgate.net

For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the pyridin-3-yl group, modifications at the 5-position of the oxazolidinone ring had a profound impact on antibacterial activity. While many derivatives showed moderate activity, only those with a small substituent (acetyl group) at the 5-amino side chain exhibited broad-spectrum antibacterial effects, suggesting a narrow binding pocket at that position. nih.gov This highlights how even minor changes can drastically alter the potency profile.

| Compound Series | Modification Area | Observed Impact on Potency | Reference |

|---|---|---|---|

| N-(pyridin-3-yl)-2-amino-isonicotinamides | Substitutions on pyridine ring | Led to analogs with greatly improved pTau lowering potency as GSK-3 inhibitors. | nih.govresearchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinones | Substituents on 5-amino side chain | Small acetyl group was tolerated, while larger adipose or aromatic groups were not, indicating a narrow binding pocket. | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinones | Aliphatic vs. Aromatic Amide Derivatives | Aliphatic amide derivatives generally showed slightly better antibacterial activity than aromatic amide derivatives. | nih.gov |

Influence of Functional Group Substitutions

The introduction of different functional groups onto the core scaffold is a key strategy for optimizing biological activity. For pyridine derivatives in general, the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) have been shown to enhance antiproliferative activity. nih.govuou.ac.in Conversely, bulky groups or halogen atoms can sometimes lead to lower activity. nih.gov

In a series of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, replacing the B-ring of linezolid (B1675486) with a pyridine ring was a key design choice. nih.gov Further substitutions on this scaffold demonstrated clear SAR trends:

Aliphatic vs. Aromatic Amides: Aliphatic amide derivatives generally exhibited better antibacterial activity than their aromatic counterparts. nih.gov

Sulfonamides: Sulfonamide derivatives showed the poorest effects in this particular series. nih.gov

Acetyl Group: A small acetyl substituent on the side chain was well-tolerated and led to a compound with broad antibacterial activity, whereas larger groups were detrimental. nih.gov

These findings suggest that for this compound, substitutions on the pyridine ring could significantly modulate efficacy. Small, polar, hydrogen-bonding groups might be favorable, while bulky, lipophilic groups could be detrimental, depending on the specific topology of the target binding site.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. researchgate.netacs.org While a definitive, experimentally validated pharmacophore for this compound is not available, a hypothetical model can be proposed based on its structure and SAR data from related inhibitors.

The key pharmacophoric features likely include:

Aromatic Ring/Hydrogen Bond Acceptor: The pyridin-3-yl ring serves as a crucial aromatic feature. The nitrogen atom within this ring is a key hydrogen bond acceptor (HBA) , a common interaction motif for pyridine-containing drugs. mdpi.com

Hydrogen Bond Donor (HBD): The amide N-H group provides a strong hydrogen bond donor feature.

Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen acts as another hydrogen bond acceptor.

Positive Ionizable/HBD Group: The terminal primary amino group (-NH2) , which is likely protonated (-NH3+) at physiological pH, represents a positive ionizable feature capable of forming strong ionic bonds or acting as a potent hydrogen bond donor.

The spatial arrangement of these four points—the pyridine HBA, the amide HBD, the amide HBA, and the terminal positive amine—would constitute the core pharmacophore. The propanamide linker provides the necessary spacing and conformational flexibility to allow these features to adopt the correct orientation to fit into a target's binding site. Pharmacophore models for other pyridine-containing inhibitors often feature a similar combination of aromatic, hydrogen bond donor, and hydrogen bond acceptor points. mdpi.comyoutube.com

Computational Insights into SAR

Computational chemistry provides powerful tools to understand and predict structure-activity relationships. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are frequently used to rationalize the SAR of a compound series and guide the design of new analogs. youtube.com

For a series of pyridine-3-carbonitriles, 3D-pharmacophore modeling and 2D-QSAR studies were successfully employed to create a statistically significant model correlating structural features with vasorelaxant activity. youtube.com Similarly, for a series of PDE4B inhibitors, a five-point pharmacophore model was developed that led to a robust 3D-QSAR model with high predictive power.

In the context of this compound, these computational methods could be applied as follows:

Molecular Docking: A library of virtual derivatives could be docked into the active site of a putative protein target (e.g., a kinase, an enzyme). The docking scores and predicted binding poses would help to explain why certain substitutions enhance activity while others diminish it. This could reveal, for instance, that a substituent on the pyridine ring clashes with a protein residue or that a different linker length would provide a more favorable geometry.

3D-QSAR: By aligning a series of synthesized analogs and correlating their 3D structural properties (steric and electrostatic fields) with their measured biological activities, a 3D-QSAR model could be built. Such a model would generate a visual map highlighting regions where bulky, electron-donating, or hydrogen-bonding groups are likely to increase or decrease potency, thereby providing a clear roadmap for designing the next generation of compounds.

These computational insights offer a rational, cost-effective approach to complement experimental synthesis and testing, accelerating the process of optimizing the this compound scaffold for a desired biological activity.

Future Perspectives and Translational Research Opportunities

Rational Design of Next-Generation Analogues

The principles of rational drug design are central to the evolution of 3-amino-N-(pyridin-3-yl)propanamide into more potent and selective therapeutic candidates. This process involves systematic modifications of the lead compound to enhance its pharmacodynamic and pharmacokinetic properties. Key to this endeavor is the establishment of a clear structure-activity relationship (SAR), which delineates how specific structural changes influence biological activity. For instance, in related N-pyridinyl(methyl)-indole-1- or 3-propanamides, pharmacomodulation at various positions of the indole (B1671886) ring and the propanamide chain has led to the identification of compounds with significant anti-inflammatory activity. nih.gov

Future design strategies for analogues of this compound will likely focus on several key areas:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents on the pyridine ring can modulate electronic properties, lipophilicity, and metabolic stability.

Modification of the Propanamide Linker: Altering the length and flexibility of the propanamide chain can optimize the orientation and binding affinity of the molecule to its biological target.

Derivatization of the Amino Group: Acylation or alkylation of the terminal amino group can lead to new interactions with the target protein and improve physicochemical properties.

Identification of Novel Biological Targets

While the full spectrum of biological targets for this compound is still under investigation, related structures have shown activity against a range of targets. For example, derivatives of 3-amino-3-phenylpropionamide have been identified as ligands for the mu opioid receptor. nih.gov Furthermore, N-pyridinyl derivatives have been explored as inhibitors of enzymes like carbonic anhydrase and as antibacterial agents. nih.govnih.gov

The search for novel biological targets for this compound and its analogues will be a critical area of future research. High-throughput screening campaigns against diverse panels of enzymes and receptors, coupled with chemoproteomics approaches, will be instrumental in identifying new therapeutic applications for this chemical scaffold.

Advancements in Synthetic Methodologies

The efficient and versatile synthesis of this compound and its analogues is paramount for enabling extensive SAR studies and subsequent development. While standard amide coupling reactions are a common approach, the development of novel synthetic routes can offer significant advantages in terms of yield, purity, and the ability to generate diverse libraries of compounds.

Recent advancements in synthetic chemistry, such as chemoselective cyclodehydration of α-arylhydrazonoamides, highlight the potential for innovative strategies to construct complex heterocyclic systems. acs.org Exploring new catalytic methods and flow chemistry techniques could streamline the synthesis of this compound derivatives, making them more accessible for biological evaluation.

Continued Application of Computational Chemistry in Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery and will play a pivotal role in the lead optimization of this compound analogues. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the molecular interactions between the compounds and their biological targets. nih.gov

These computational approaches can predict the binding affinity and mode of interaction, helping to prioritize the synthesis of the most promising analogues. This in silico analysis accelerates the design-make-test-analyze cycle, reducing the time and resources required for lead optimization.

Expanding the Chemical Compound's Utility as a Versatile Scaffold

The inherent structural features of this compound, including a flexible linker and multiple points for chemical modification, make it an attractive scaffold for the development of new chemical entities across various therapeutic areas. Its potential as a building block extends beyond a single biological target.

By leveraging the pyridine nitrogen for salt formation to improve solubility or by using the primary amine and amide functionalities as handles for further chemical elaboration, the utility of this scaffold can be significantly expanded. For instance, pyridinium (B92312) derivatives have been shown to possess antimicrobial activities, suggesting another potential avenue for the application of this core structure. mdpi.commdpi.com The continued exploration of the chemical space around this compound will undoubtedly lead to the discovery of novel compounds with diverse and valuable biological activities.

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-(pyridin-3-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves coupling 3-aminopyridine with a propanamide precursor. For example, reacting 3-aminopyridine with pivaloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base yields structurally analogous compounds . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

- Temperature control : Room temperature minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

- Yield monitoring : Use TLC or HPLC to track reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Look for the pyridine ring protons (δ 7.0–9.0 ppm), amide NH (δ ~8.5 ppm), and amine NH₂ (δ ~2.5 ppm, broad).

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, pyridine carbons at ~120–150 ppm .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺).

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound derivatives?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (e.g., CuKα radiation, λ = 1.54184 Å) with crystals grown via slow evaporation .

- Disorder Handling : For disordered groups (e.g., t-butyl), refine occupancy ratios using SHELXL .

- Validation Tools : Cross-check with PLATON or Mercury for hydrogen bonding (e.g., N–H⋯O/N interactions) .

- Contradiction Resolution : Compare experimental data with DFT-optimized structures to validate bond lengths/angles.

Q. What computational methods are suitable for modeling the hydrogen-bonding interactions observed in the crystal lattice of this compound?

- Methodology :

- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to model intermolecular interactions .

- Hydrogen Bond Analysis : Identify donor-acceptor pairs (e.g., N–H⋯N/O) using CrystalExplorer.

- Energy Frameworks : Calculate interaction energies to assess lattice stability .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives, particularly in enzyme inhibition?

- Methodology :

- Target Selection : Prioritize kinases or proteases (e.g., JAK3, IC₅₀ = 27 nM) based on structural analogs .

- Assay Design :

- In vitro Enzymatic Assays : Use fluorescence polarization or calorimetry to measure inhibition.

- Cell Permeability : Assess via Caco-2 monolayer transport studies .

- SAR Analysis : Modify the pyridine or propanamide moiety to correlate structure with activity .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound derivatives, such as unexpected splitting or missing peaks?

- Methodology :

- Sample Purity : Re-purify via recrystallization or preparative HPLC .

- Solvent Effects : Re-acquire spectra in DMSO-d₆ or CDCl₃ to resolve exchange broadening.

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., amide rotamers).

- Isotopic Labeling : Use ¹⁵N-labeled compounds to trace NH signals .

Experimental Design

Q. What strategies can optimize the crystallization of this compound for X-ray studies?

- Methodology :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane, ethanol/water) for slow evaporation.

- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures.

- Additives : Introduce trace acetic acid to stabilize hydrogen bonds .

- Crystal Mounting : Use cryoprotectants (e.g., glycerol) for low-temperature data collection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.